(+)-N,N,alpha-Trimethylbenzeneethanamine hydrochloride
Overview
Description
N,N-Dimethylamphetamine (N,N-DMA) is a regulated stimulant that is an N-methylated analog of methamphetamine. It is often found as an impurity in preparations of methamphetamine. DMA itself is less active and less neurotoxic than methamphetamine. The metabolites of DMA that are detectable in human urine have been characterized. This product is intended for research and forensic applications.
Scientific Research Applications
Environmental Fate and Behavior of Chemical Compounds
Research on parabens, which are chemicals used similarly in various consumer products, highlights the importance of understanding the occurrence, fate, and behavior of chemical compounds in aquatic environments. These studies provide a framework for investigating how (+)-N,N,alpha-Trimethylbenzeneethanamine hydrochloride might behave in similar contexts, including its biodegradability, presence in water and sediments, and potential for forming halogenated by-products when exposed to chlorine (Haman, Dauchy, Rosin, & Munoz, 2015).
Toxicity and Environmental Health
The derivation of reference doses and concentrations for trimethylbenzenes and C9 aromatic hydrocarbon solvents, which share structural similarities and toxicological profiles with many industrial chemicals, provides insight into regulatory and health-based assessments. This work underscores the significance of understanding the toxicity and establishing safe exposure limits, which could be relevant for the safety evaluation of this compound (Firth, 2008).
Advanced Oxidation Processes for Degradation
The review on the degradation of acetaminophen by advanced oxidation processes (AOPs) offers a comprehensive overview of the mechanisms, by-products, and biotoxicity of AOPs in treating pharmaceutical compounds in water. This research could serve as a basis for exploring the degradation pathways and potential environmental impacts of this compound, highlighting the importance of advanced treatment methods for reducing the ecological footprint of chemical contaminants (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Nanostructured Luminescent Micelles for Sensing Applications
Research on nanostructured luminescent micelles demonstrates their potential as efficient "functional materials" for sensing various compounds, including explosives. The principles and technologies discussed in this review could be adapted for the development of sensing applications targeting this compound or its metabolites, offering novel approaches for detection and monitoring in environmental or biological samples (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).
CO2 Capture and Conversion Technologies
The review on CO2 capture via nitrogen-doped porous polymers and its catalytic conversion into fuels provides an overview of sustainable technologies for minimizing atmospheric CO2 levels. This research suggests potential avenues for utilizing this compound in catalytic processes or as a component in the development of advanced materials for environmental remediation and energy production (Mukhtar et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N,N-dimethyl-1-phenylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-10(12(2)3)9-11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWYKDPIWNRKCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1009-69-4 | |
Record name | NSC75736 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75736 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC27146 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27146 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.